4-tert-butyl-N-pyridin-3-ylbenzamide

Description

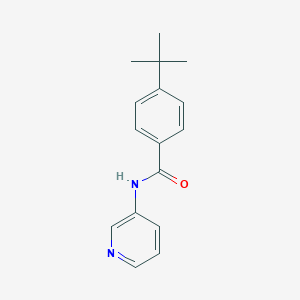

4-tert-Butyl-N-pyridin-3-ylbenzamide is a benzamide derivative characterized by a tert-butyl substituent at the para position of the benzene ring and a pyridin-3-yl group attached via an amide bond. Its molecular formula is C₁₆H₁₇N₂O, with a molecular weight of approximately 265.3 g/mol.

Properties

CAS No. |

125125-12-4 |

|---|---|

Molecular Formula |

C16H18N2O |

Molecular Weight |

254.33g/mol |

IUPAC Name |

4-tert-butyl-N-pyridin-3-ylbenzamide |

InChI |

InChI=1S/C16H18N2O/c1-16(2,3)13-8-6-12(7-9-13)15(19)18-14-5-4-10-17-11-14/h4-11H,1-3H3,(H,18,19) |

InChI Key |

BTSLXLVSRNBQDM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |

solubility |

28 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 4-tert-butyl-N-pyridin-3-ylbenzamide and its analogs:

Key Observations :

Structure-Activity Relationship (SAR) Insights

- Pyridine vs.

- Substituent Position : The pyridine substitution position (2-, 3-, or 4-) significantly impacts binding. For instance, the 4-bromo-2-pyridinyl analog () may exhibit steric hindrance, reducing affinity compared to the 3-pyridinyl parent compound .

- Triazole Addition : The triazole-methyl group () extends the molecule’s rigidity and polarity, which could enhance selectivity for specific protein pockets .

Preparation Methods

Direct Amide Coupling via Acyl Chloride Intermediates

The most straightforward route involves reacting 4-tert-butylbenzoyl chloride with 3-aminopyridine. This method leverages the high reactivity of acyl chlorides to form amide bonds under mild conditions.

Procedure :

-

Synthesis of 4-tert-butylbenzoyl chloride :

4-tert-Butylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or toluene at 0–25°C for 2–4 hours. Excess chlorinating agent is removed under reduced pressure to yield the acyl chloride. -

Coupling with 3-aminopyridine :

The acyl chloride is reacted with 3-aminopyridine in the presence of a base (e.g., triethylamine, diisopropylethylamine) to neutralize HCl. Solvents such as tetrahydrofuran (THF) or DCM are used at 0–25°C for 4–12 hours.

Yield Optimization :

Carbodiimide-Mediated Coupling

For laboratories avoiding acyl chloride handling, carbodiimide reagents (e.g., EDCl, DCC) activate the carboxylic acid directly.

Procedure :

4-tert-Butylbenzoic acid, 3-aminopyridine, and EDCl·HCl are combined with hydroxybenzotriazole (HOBt) in DMF or THF. The reaction proceeds at 25°C for 12–24 hours.

Advantages :

-

Avoids corrosive chlorinating agents.

-

Compatible with acid-sensitive functional groups.

Limitations :

Advanced Methodologies and Catalytic Approaches

Palladium-Catalyzed Cross-Coupling for Functionalized Intermediates

The patent literature describes palladium-catalyzed reactions to introduce substituents on the pyridine ring or benzamide backbone before amide formation. For example:

-

Suzuki-Miyaura coupling : Aryl boronic esters react with halogenated pyridines to install substituents (e.g., trifluoromethyl groups).

-

Buchwald-Hartwig amination : Introduces amine groups at specific positions using Pd₂(dba)₃ or XPhos precatalysts.

Conditions :

Protecting Group Strategies

tert-Butoxycarbonyl (BOC) Protection :

-

Stepwise synthesis : The amine group of 3-aminopyridine is protected with BOC to prevent undesired side reactions during benzamide formation. Deprotection is achieved using trifluoroacetic acid (TFA) or HCl in dioxane.

Example Protocol :

-

Protect 3-aminopyridine with di-tert-butyl dicarbonate (Boc₂O) in THF.

-

Couple with 4-tert-butylbenzoyl chloride.

Reaction Optimization and Kinetic Analysis

Temperature and Time Dependence

Acyl Chloride Route :

-

0°C : Slower reaction (24 hours) but higher purity (95%).

-

25°C : Faster (6 hours) with slight yield reduction (85–90%) due to hydrolysis.

Carbodiimide Route :

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 88 | 92 |

| THF | 7.52 | 82 | 89 |

| DMF | 36.7 | 78 | 85 |

Polar solvents like DMF increase solubility but may accelerate acyl chloride hydrolysis.

Purification and Characterization

Column Chromatography

Recrystallization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.94 (s, 1H, pyridine-H), 8.35 (d, J = 4.8 Hz, 1H), 7.80 (d, J = 8.2 Hz, 2H, benzamide-H), 7.52 (d, J = 8.2 Hz, 2H), 1.38 (s, 9H, tert-butyl).

Scalability and Industrial Applications

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing, reducing reaction times:

Q & A

Q. How can researchers confirm the structural identity and purity of 4-tert-butyl-N-pyridin-3-ylbenzamide during synthesis?

Methodological Answer:

- Analytical Techniques : Use a combination of -NMR and -NMR to verify the benzamide backbone, tert-butyl group, and pyridinyl substitution patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy.

- Purity Assessment : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity. Monitor for byproducts like unreacted tert-butylbenzoyl chloride or residual pyridin-3-amine .

- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition points, critical for storage and reaction planning .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood due to potential dust inhalation .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the amide bond. Avoid exposure to moisture or strong acids/bases .

- Waste Disposal : Neutralize acidic or basic residues before disposal. Follow institutional guidelines for organic amide waste .

Q. How can researchers optimize the synthesis of this compound to maximize yield?

Methodological Answer:

- Coupling Reagents : Use HATU or EDCI with DMAP in anhydrous DMF to activate the carboxylic acid of 4-tert-butylbenzoic acid before reacting with pyridin-3-amine .

- Solvent Selection : Anhydrous dichloromethane (DCM) or THF minimizes side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Workup : Extract the product with ethyl acetate, wash with 5% NaHCO₃ to remove unreacted acid, and dry over MgSO₄ before column chromatography (silica gel, 5% MeOH in DCM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

- Assay Reproducibility : Standardize cell-based assays (e.g., bacterial proliferation inhibition) using positive controls like ampicillin. Validate enzyme inhibition (e.g., acps-pptase) with kinetic assays and IC₅₀ comparisons .

- Structural Variants : Synthesize analogs with modified tert-butyl or pyridinyl groups to isolate pharmacophore contributions. Use QSAR models to correlate substituent effects with activity .

- Data Triangulation : Cross-reference findings with crystallographic data (if available) or molecular docking studies to confirm target binding modes .

Q. What strategies are effective for improving the solubility of this compound in aqueous media for in vivo studies?

Methodological Answer:

- Co-solvent Systems : Use 10–20% DMSO or PEG-400 in PBS. For oral administration, formulate with cyclodextrins (e.g., HP-β-CD) to enhance bioavailability .

- Salt Formation : React the benzamide with hydrochloric acid to form a water-soluble hydrochloride salt, confirmed by pH titration and FTIR .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve dispersibility and target delivery .

Q. How can researchers elucidate the biochemical pathways impacted by this compound in bacterial systems?

Methodological Answer:

- Transcriptomic Profiling : Perform RNA-seq on treated bacterial cultures (e.g., E. coli) to identify differentially expressed genes, particularly in fatty acid biosynthesis (linked to acps-pptase inhibition) .

- Metabolomic Analysis : Use LC-MS to track changes in metabolites like acyl carrier proteins (ACPs) or malonyl-CoA, confirming pathway disruption .

- Enzyme Kinetics : Measure kinetic parameters (Km, Vmax) of purified acps-pptase with/without the compound to determine inhibition type (competitive/non-competitive) .

Q. What experimental approaches are recommended for studying the metabolic stability of this compound in hepatic models?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate the compound with rat or human liver microsomes (RLM/HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with reference libraries .

- CYP Inhibition Screening : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.